

physical and chemical properties of 3,5-Dimethylhexanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethylhexanal

Cat. No.: B034571

[Get Quote](#)

3,5-Dimethylhexanal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3,5-Dimethylhexanal** is a branched-chain aldehyde, a class of organic compounds characterized by a formyl group (-CHO). As a saturated fatty aldehyde, it serves as a subject of interest in various chemical studies.^[1] This technical guide provides a comprehensive overview of its physical and chemical properties, safety information, and methodologies relevant to its synthesis and characterization.

Identifiers and Descriptors

Accurate identification is crucial for regulatory compliance, literature searches, and experimental replication. The primary identifiers for **3,5-Dimethylhexanal** are listed below.

Identifier	Value
IUPAC Name	3,5-dimethylhexanal[1]
CAS Number	19796-88-4[1][2][3]
Molecular Formula	C ₈ H ₁₆ O[1][2][3][4]
Canonical SMILES	CC(C)CC(C)CC=O[1][2]
InChI Key	VWLITJGXNSANSN-UHFFFAOYSA-N[1][2]
EC Number	243-321-3[1][4]
Synonyms	Hexanal, 3,5-dimethyl-; EINECS 243-321-3[1][2][4]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are fundamental for designing experimental conditions, including solvent selection, purification methods, and storage.

Property	Value	Source
Molecular Weight	128.21 g/mol	[1][4]
Monoisotopic Mass	128.120115130 Da	[1][2]
Boiling Point	93-94 °C @ 80 Torr	[4]
Topological Polar Surface Area	17.1 Å ²	[1][2]
XLogP3 (LogP)	2.3	[1][4]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2][4]
Rotatable Bond Count	4	[2][4]
Complexity	76.6	[1][2]

Note: Melting point data is not readily available in the cited literature, which is common for such branched aldehydes that may not easily crystallize.

Chemical Properties and Safety

Understanding the reactivity and hazards of **3,5-Dimethylhexanal** is paramount for safe handling and experimental design.

The aldehyde functional group is the primary site of reactivity, susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It can participate in various condensation reactions. The compound is chemically stable under standard ambient conditions (room temperature). However, vapor/air mixtures can be explosive upon intense warming.

Incompatible Materials: Strong oxidizing agents and various plastics. **Conditions to Avoid:** Heating and exposure to open flames or sparks.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,5-Dimethylhexanal** is classified with the following hazards.[\[1\]](#)

GHS Hazard Code	Description
H226	Flammable liquid and vapor [1]
H315	Causes skin irritation [1]
H319	Causes serious eye irritation [1]
H335	May cause respiratory irritation [1]

Precautionary Measures:

- **Prevention:** Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.
- **Response:** If on skin, wash with plenty of soap and water.[\[5\]](#) If in eyes, rinse cautiously with water for several minutes. If skin or eye irritation persists, seek medical attention.

- Storage: Store in a well-ventilated place and keep cool.[5]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

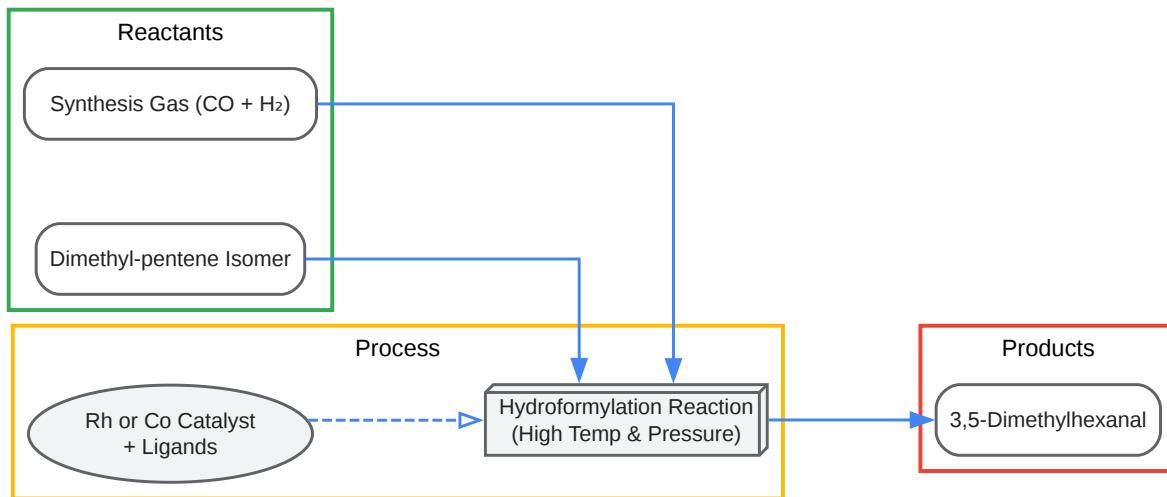
Experimental Protocols & Methodologies

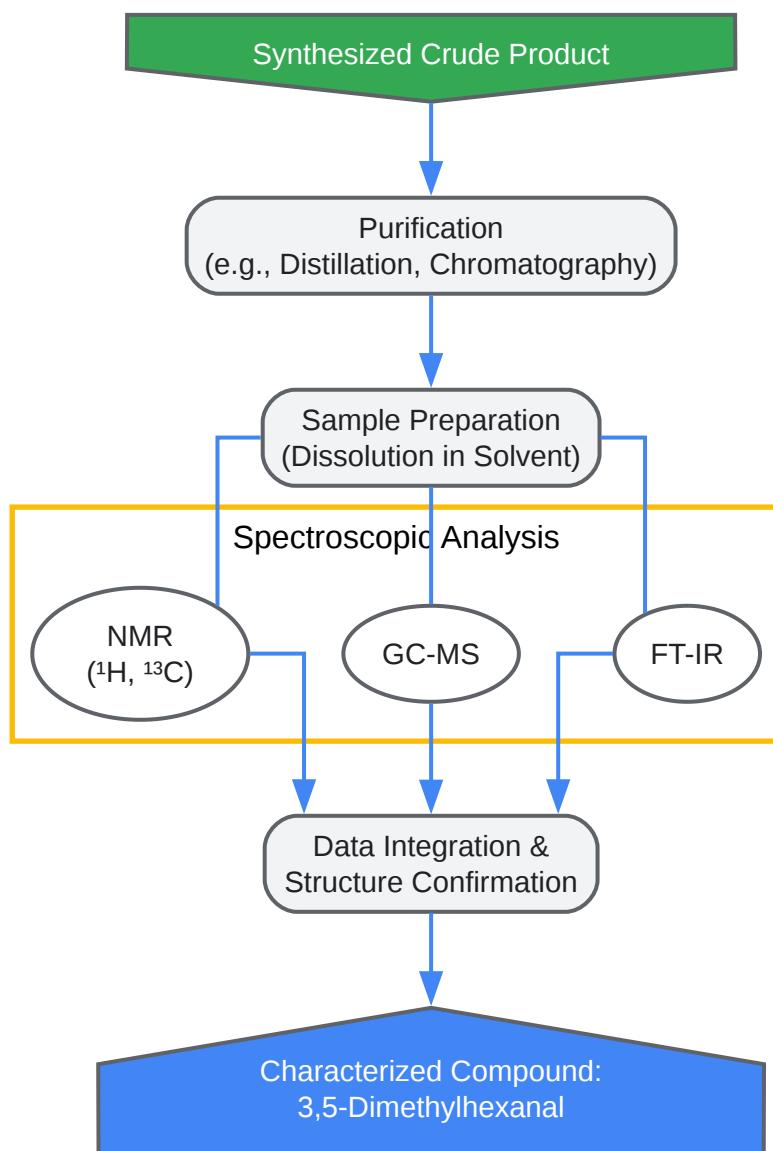
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of **3,5-Dimethylhexanal** are not extensively documented in the readily available literature. However, established chemical principles allow for the description of general methodologies.

A common industrial method for synthesizing aldehydes is the hydroformylation (or oxo process) of alkenes.[6] For a related compound, 3,5,5-trimethylhexanal, this involves the reaction of diisobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst system, often based on rhodium or cobalt.[7][8]

General Protocol Outline:

- Catalyst Preparation: A metal catalyst (e.g., a rhodium or cobalt complex) and appropriate ligands (e.g., phosphines) are dissolved in a suitable solvent within a high-pressure reactor. [7][9]
- Reaction Execution: The alkene substrate (e.g., the corresponding dimethyl-pentene) is added to the reactor. The vessel is sealed, purged with an inert gas, and then pressurized with synthesis gas (CO/H₂).[7]
- Reaction Conditions: The reactor is heated to a specified temperature (e.g., 75-120 °C) and the reaction is stirred for a set duration (e.g., 3-8 hours) while maintaining pressure.[7]
- Work-up and Isolation: After cooling and depressurization, the reaction mixture is processed to separate the product from the catalyst and solvent. This typically involves distillation or chromatographic techniques.


The structural confirmation and purity assessment of a synthesized compound like **3,5-Dimethylhexanal** follows a standard analytical workflow.[10][11][12] This involves a combination of spectroscopic techniques to elucidate the molecular structure.


Methodology Overview:

- Sample Preparation: The purified sample is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) for NMR analysis or prepared neat or as a solution for IR and MS.
- Spectroscopic Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.[13] The chemical shifts, integration, and coupling patterns provide detailed information about the connectivity of atoms.
 - Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight of the compound and characteristic fragmentation patterns, which act as a molecular fingerprint.[14]
 - Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[13] For **3,5-Dimethylhexanal**, a strong absorption band characteristic of the aldehyde C=O stretch would be expected around $1720\text{-}1740\text{ cm}^{-1}$.
- Data Interpretation: The data from all spectroscopic methods are integrated to confirm that the structure and purity of the synthesized compound match that of **3,5-Dimethylhexanal**.

Visualizations: Workflows and Reactions

Diagrams are provided to visualize key logical and chemical processes related to **3,5-Dimethylhexanal**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethylhexanal | C₈H₁₆O | CID 89226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. researchgate.net [researchgate.net]
- 7. CN114057558A - Synthetic method, catalytic system and application of 3,5, 5-trimethylhexanal - Google Patents [patents.google.com]
- 8. Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. US7279606B1 - Hydroformylation process - Google Patents [patents.google.com]
- 10. selectscience.net [selectscience.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Hexanal, 3,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dimethylhexanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034571#physical-and-chemical-properties-of-3-5-dimethylhexanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com